Cas no 25688-25-9 (1-(2-Nitrophenyl)-1H-indole)

1-(2-Nitrophenyl)-1H-indole structure
1-(2-Nitrophenyl)-1H-indole structure
Product Name:1-(2-Nitrophenyl)-1H-indole
CAS No:25688-25-9
MF:C14H10N2O2
MW:238.241403102875
CID:1094166
PubChem ID:10130941
Update Time:2025-07-31

1-(2-Nitrophenyl)-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Nitrophenyl)-1H-indole
    • 1-(2-nitrophenyl)indole
    • CHEMBL210554
    • AKOS022188820
    • 25688-25-9
    • DTXSID40436046
    • STK689723
    • N-(2-nitrophenyl) Indole
    • FEYPDHWHOMTKCV-UHFFFAOYSA-N
    • SCHEMBL5661381
    • DB-097474
    • Inchi: 1S/C14H10N2O2/c17-16(18)14-8-4-3-7-13(14)15-10-9-11-5-1-2-6-12(11)15/h1-10H
    • InChI Key: FEYPDHWHOMTKCV-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC=CC=1N1C=CC2C=CC=CC1=2)=O

Computed Properties

  • Exact Mass: 238.0743
  • Monoisotopic Mass: 238.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 315
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 50.8Ų

Experimental Properties

  • PSA: 48.07

1-(2-Nitrophenyl)-1H-indole Pricemore >>

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Additional information on 1-(2-Nitrophenyl)-1H-indole

1-(2-Nitrophenyl)-1H-Indole: A Comprehensive Overview

The compound 1-(2-Nitrophenyl)-1H-Indole, also known by its CAS registry number CAS NO: 25688-25-9, is a unique organic molecule that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of indole derivatives, which are known for their diverse applications in drug discovery and material science.

Indole itself is a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a pyrrole ring. The substitution at position 2 of the phenyl group with a nitro group (nitrophenylindole derivatives) introduces specific electronic and steric properties that make this compound particularly interesting for researchers. The 2-nitrophenylindole structure is notable for its ability to participate in various chemical reactions, including nucleophilic aromatic substitution, due to the electron-withdrawing nitro group.

Recent studies have highlighted the potential of 1-(2-Nitrophenyl)-1H-Indole as a precursor for the synthesis of more complex molecules. For instance, this compound can serve as a building block in the construction of heterocyclic frameworks, which are essential components of many bioactive compounds. The nitro group at position 2 plays a critical role in directing regioselectivity during these reactions, making it a valuable tool for indole chemistry researchers.

One of the most promising applications of this compound lies in its use as a fluorescent probe. Indole derivatives are widely employed in fluorescence spectroscopy due to their inherent photoluminescent properties. The nitro group enhances the electronic conjugation within the molecule, thereby increasing the quantum yield of the fluorescence emission. This property makes 1-(2-Nitrophenyl)-1H-Indole a valuable candidate for applications in bioimaging and sensors, where sensitive detection of analytes is required.

Furthermore, this compound has shown potential as a lead molecule in drug discovery. Indole-based drugs are known for their diverse therapeutic applications, ranging from anti-cancer agents to antidepressants. The substitution pattern in 1-(2-Nitrophenyl)-1H-Indole provides a platform for further functionalization, enabling researchers to explore its biological activity in various disease models.

Recent advancements in green chemistry have also focused on the synthesis of indole derivatives. The traditional methods often involve harsh reaction conditions and multiple steps, which can be inefficient and environmentally unfriendly. In contrast, modern approaches, such as microwave-assisted synthesis or catalytic methods, offer a more sustainable route to obtaining 1-(2-Nitrophenyl)-1H-Indole and similar compounds.

Another area of interest is the use of this compound in materials science. Indole derivatives are being explored for their potential as building blocks in the development of new materials, such as organic electronics or photovoltaic devices. The electron-withdrawing nitro group in 1-(2-Nitrophenyl)-1H-Indole can influence the electronic properties of the material, making it a useful component in organic semiconductors.

Given its versatility, 1-(2-Nitrophenyl)-1H-Indole is expected to play a significant role in future research and development activities. Its applications span across multiple disciplines, from pharmacology to nanotechnology, and its unique chemical properties make it an invaluable tool for scientists.

For further reading on this topic, researchers are encouraged to explore the latest publications in indole chemistry and biomedical engineering. Additionally, consulting databases such as PubMed and SciFinder can provide valuable insights into the ongoing studies involving CAS NO: 25688-25-9 and related compounds.

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